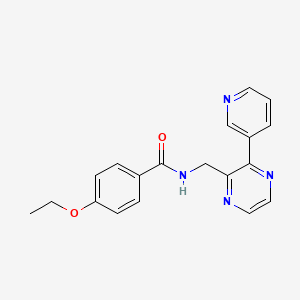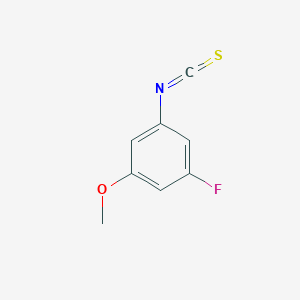
Pyrazolidin-4-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolidin-4-ol dihydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazolidine, which is a five-membered ring structure containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolidin-4-ol dihydrochloride typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the pyrrolidine/benzoic acid-catalyzed reaction of α-substituted propenals with activated hydrazines under mild conditions, yielding 4-substituted pyrazolidin-3-ols . Subsequent oxidation with pyridinium chlorochromate (PCC) can afford the corresponding pyrazolidinones.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of ultrasonic-assisted synthesis and microwave irradiation techniques has been explored for related compounds, offering eco-friendly and efficient pathways .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazolidin-4-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to pyrazolidinones using oxidizing agents like PCC.
Reduction: Potential reduction to form different derivatives, though specific conditions are less documented.
Substitution: Reactions with halides or other electrophiles to introduce new substituents on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation reactions.
Catalysts: Pyrrolidine and benzoic acid for catalytic reactions.
Solvents: Common organic solvents like methanol or ethanol.
Major Products:
Pyrazolidinones: Formed through oxidation reactions.
Substituted Pyrazolidines: Formed through substitution reactions with various electrophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological activities, such as anticancer properties in related compounds.
Wirkmechanismus
The specific mechanism of action for pyrazolidin-4-ol dihydrochloride is not well-documented. related compounds often exert their effects by interacting with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrazolidinones: Structurally similar but differ in oxidation state.
Pyrazoles: Another class of nitrogen-containing heterocycles with different ring structures.
Isoxazolidines: Similar in structure but contain an oxygen atom in the ring
Uniqueness: Pyrazolidin-4-ol dihydrochloride is unique due to its specific ring structure and potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
pyrazolidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBDTXBQWXAODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)
![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2504049.png)
![1-Tert-butyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2504050.png)
![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/structure/B2504052.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2504053.png)
![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)
